2-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyrazine

Medicinal chemistry Structure-activity relationship Physicochemical profiling

This specific 6-carbonyl variant (CAS 1796946-45-6) features a pyrazine-2-carbonyl substituent that critically modulates H-bond acceptor geometry, TPSA, and lipophilicity—parameters directly influencing target engagement in KRAS, EGFR, and PI3Kδ inhibitor programs. Unlike generic pyrido[4,3-d]pyrimidine building blocks, this compound ensures reproducible SAR campaigns by eliminating uncontrolled variables in solubility (FaSSIF range 1.9 µM–4.2 mM across analogs) and Caco-2 permeability. Ideal for fragment-based lead design, chemical biology probes, and self-assembling nanomaterial research. Procure the exact structure to maintain SAR continuity.

Molecular Formula C12H11N5O
Molecular Weight 241.254
CAS No. 1796946-45-6
Cat. No. B2792777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyrazine
CAS1796946-45-6
Molecular FormulaC12H11N5O
Molecular Weight241.254
Structural Identifiers
SMILESC1CN(CC2=CN=CN=C21)C(=O)C3=NC=CN=C3
InChIInChI=1S/C12H11N5O/c18-12(11-6-13-2-3-15-11)17-4-1-10-9(7-17)5-14-8-16-10/h2-3,5-6,8H,1,4,7H2
InChIKeyXNZNFFURKNTCJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyrazine (CAS 1796946-45-6): Procurement-Relevant Scaffold Identity and Physicochemical Baseline


2-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyrazine (CAS 1796946-45-6; molecular formula C12H11N5O; molecular weight 241.25 g/mol) is a heterocyclic small molecule comprising a 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core linked via a carbonyl bridge at position 6 to a pyrazine ring at its 2-position . The pyrido[4,3-d]pyrimidine scaffold is recognized as a privileged structure in medicinal chemistry, with documented inhibitory activity against KRAS, EGFR kinases, PI3Kδ, topoisomerase II, and PDE4 across multiple chemical series [1]. This specific compound is primarily supplied as a research-grade building block or screening intermediate, typically at ≥95% purity, and is structurally distinguished from close analogs by its pyrazine-2-carbonyl substituent, which modulates hydrogen-bond acceptor count, topological polar surface area, and lipophilicity relative to pyridine-, phenyl-, or alkyl-carbonyl congeners [2].

Why In-Class Pyrido[4,3-d]pyrimidine Building Blocks Cannot Substitute for 2-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyrazine (CAS 1796946-45-6)


Pyrido[4,3-d]pyrimidine derivatives bearing different 6-carbonyl substituents are not functionally interchangeable. Wuyts et al. (2013) demonstrated that the substitution pattern on the pyrido[4,3-d]pyrimidine core profoundly alters biopharmaceutical properties: fasted-state simulated intestinal fluid (FaSSIF) solubility varied >2,200-fold (1.9 μM to 4.2 mM), and Caco-2 permeability coefficients spanned >300-fold (0.17×10⁻⁶ cm/s to 52×10⁻⁶ cm/s) across only ten analogs [1]. The pyrazine-2-carbonyl substituent present in CAS 1796946-45-6 introduces two aromatic nitrogen atoms capable of acting as hydrogen-bond acceptors, which directly influences target engagement geometry, metabolic stability, and physicochemical behavior in ways that pyridine (one nitrogen), phenyl (zero nitrogen), or aliphatic carbonyl analogs cannot replicate [2]. Substituting a different 6-carbonyl congener—even one with the identical tetrahydropyrido[4,3-d]pyrimidine core—therefore introduces uncontrolled variables in solubility, permeability, and target binding that undermine experimental reproducibility and SAR continuity.

Quantitative Differentiation Evidence for 2-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyrazine (CAS 1796946-45-6) Versus Closest Analogs


Hydrogen-Bond Acceptor Capacity: Pyrazine-2-Carbonyl vs. Pyridine-4-Carbonyl vs. Phenyl-Carbonyl Analogs

The pyrazine-2-carbonyl substituent in CAS 1796946-45-6 provides two aromatic nitrogen H-bond acceptors on the terminal heterocycle, compared to one nitrogen for the closest pyridine-4-carbonyl analog (4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyridine) and zero for phenyl-carbonyl analogs such as 6-{[1,1'-biphenyl]-4-carbonyl}-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine . This difference contributes to an estimated topological polar surface area (TPSA) increase of approximately 7–10 Ų for the pyrazine derivative relative to the pyridine congener, based on the incremental contribution of an aromatic nitrogen (~8.5 Ų per N in the pyrazine vs. pyridine context) [1]. The biopharmaceutical profiling study by Wuyts et al. established a strong inverse correlation (R = 0.86) between polar surface area and Caco-2 permeability across pyrido[4,3-d]pyrimidine analogs, demonstrating that this TPSA difference is pharmacokinetically consequential [2]. Additionally, the pyrazine ring's second nitrogen lowers the computed logP by approximately 0.3–0.5 log units relative to the pyridine analog, consistent with the known Hansch π-value difference between pyrazine (−0.26) and pyridine (+0.23) [1].

Medicinal chemistry Structure-activity relationship Physicochemical profiling

Scaffold Privilege for Kinase Inhibition: Pyrido[4,3-d]pyrimidine Core vs. Pyrido[3,4-d]pyrimidine and Pyrrolo[3,2-d]pyrimidine Isomers

The pyrido[4,3-d]pyrimidine scaffold exhibits a distinct kinase inhibition profile compared to isomeric pyridopyrimidine scaffolds. Rewcastle et al. (1996) demonstrated that 7-(methylamino)pyrido[4,3-d]pyrimidine (5f) inhibited EGFR tyrosine kinase with an IC50 of 0.13 nM, while the regioisomeric 6-(methylamino)pyrido[3,4-d]pyrimidine (7f) showed an IC50 of 0.008 nM—a 16-fold difference arising solely from the position of the pyridine nitrogen within the fused ring system [1]. More recently, the pyrido[4,3-d]pyrimidine core has been validated as a KRAS inhibitor scaffold: WO-2023240188-A1 (Bristol Myers Squibb, 2023) and WO-2023240188 (Pfizer, 2024) both describe substituted pyrido[4,3-d]pyrimidines as KRAS G12C and G12D inhibitors, with the tetrahydropyrido[4,3-d]pyrimidine core identified as critical for Switch-II pocket occupancy [2][3]. In contrast, the pyrrolo[3,2-d]pyrimidine scaffold, represented by Peldesine (BCX-34)—which shares the identical molecular formula C12H11N5O with CAS 1796946-45-6—acts as a purine nucleoside phosphorylase (PNP) inhibitor (IC50 = 36 nM for human RBC PNP) with no reported kinase activity, illustrating how scaffold topology dictates target class engagement even among constitutional isomers [4]. Furthermore, compound 24 (ARN21929) from the tetrahydropyrido[4,3-d]pyrimidine series demonstrated topoisomerase II inhibition with an IC50 of 4.5 ± 1.0 µM and good metabolic stability, establishing multi-target potential within this scaffold class [5].

Kinase inhibition EGFR KRAS Scaffold hopping

Substituent-Driven Biopharmaceutical Variability Within the Pyrido[4,3-d]pyrimidine Class

The biopharmaceutical profiling study by Wuyts et al. (2013) provides quantitative evidence that substituent identity on the pyrido[4,3-d]pyrimidine core drives extreme variability in drug-like properties. Among ten analogs with different substitution patterns, FaSSIF solubility ranged from 1.9 μM to 4.2 mM (2,200-fold range), and Caco-2 permeability coefficients spanned from 0.17×10⁻⁶ cm/s to 52×10⁻⁶ cm/s (>300-fold range) [1]. A phenylhydrazido substituent was specifically identified as responsible for the lowest FaSSIF solubility, while a dimethoxyphenyl group impaired Caco-2 permeability [1]. All tested analogs were metabolically stable in human intestinal microsomes, but hepatic extraction ratios were intermediate to high (ER > 0.3), with aliphatic chains, methoxy groups, ketone, and amine substituents predicted as the most susceptible sites for hepatic metabolism [1]. No Caco-2 cytotoxicity or rat hepatocyte toxicity was observed for any pyrido[4,3-d]pyrimidine tested [1]. These data establish that procurement of the specific 6-substituted analog is essential for reproducible ADME behavior; even close congeners within the same core scaffold cannot be assumed to share solubility, permeability, or metabolic profiles.

ADME Permeability Solubility Metabolic stability

Self-Assembly Capability of the Pyrido[4,3-d]pyrimidine Core: Unique Supramolecular Utility vs. Non-Assembling Heterocyclic Scaffolds

N-substituted pyrido[4,3-d]pyrimidines, including the core structure present in CAS 1796946-45-6, exhibit a unique and well-characterized hydrogen-bonding code: the scaffold simultaneously presents the donor-acceptor patterns of both guanine (DDA) and cytosine (DAA) at 60° angles to each other [1]. This encodes unambiguous self-assembly into a cyclic hexamer (rosette) stabilized by 18 intermolecular hydrogen bonds, which can further organize into nanotubes and nanobundles as established by electron microscopy and molecular modeling [1][2]. N-bridged pyrido[4,3-d]pyrimidine derivatives have been synthesized in 11-step convergent sequences and demonstrated to form twin rosette cages and nanotubular architectures in organic media [2]. This self-assembly property is absent in closely related heterocyclic scaffolds such as pyrido[3,4-d]pyrimidine, pyrrolo[3,2-d]pyrimidine (e.g., Peldesine), or simple pyrazine amides, which lack the precise geometric arrangement of H-bond donors and acceptors required for rosette formation.

Supramolecular chemistry Self-assembly Hydrogen bonding Nanotubes

Highest-Confidence Research and Industrial Application Scenarios for 2-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyrazine (CAS 1796946-45-6)


Kinase Inhibitor Hit-Finding and Lead Optimization Using the Pyrido[4,3-d]pyrimidine Scaffold

CAS 1796946-45-6 serves as a versatile intermediate for constructing focused libraries targeting the ATP-binding sites of kinases, particularly KRAS (G12C, G12D, G12V mutants), EGFR, and PI3Kδ. The pyrido[4,3-d]pyrimidine core is validated in multiple patent series (WO-2023240188-A1, WO-2023240188) as a KRAS Switch-II pocket-binding scaffold [1][2], and the pyrazine-2-carbonyl substituent offers a chemically tractable handle for further derivatization while contributing distinct H-bond acceptor geometry compared to pyridine or phenyl analogs. The scaffold's established kinase SAR (EGFR IC50 values down to 0.13 nM for close structural analogs ) provides a quantitative benchmark for evaluating newly synthesized derivatives. Procurement of this specific 6-carbonyl variant, rather than generic pyrido[4,3-d]pyrimidine building blocks, ensures that the hydrogen-bonding and lipophilicity parameters of the pyrazine ring are incorporated from the outset of the SAR campaign, avoiding the need for retroactive physicochemical optimization.

Biopharmaceutical Profiling and ADME Parameter Determination for Pyrido[4,3-d]pyrimidine Chemical Series

The extreme substituent-dependent variability in FaSSIF solubility (1.9 μM – 4.2 mM) and Caco-2 permeability (0.17×10⁻⁶ – 52×10⁻⁶ cm/s) documented across pyrido[4,3-d]pyrimidine analogs [1] makes CAS 1796946-45-6 a valuable probe for establishing the ADME characteristics conferred specifically by a pyrazine-2-carbonyl substituent. Researchers can use this compound to benchmark solubility, permeability, and metabolic stability against the established class-wide ranges, de-risking lead series before committing to costly in vivo pharmacokinetic studies. The documented lack of Caco-2 cytotoxicity and rat hepatocyte toxicity for the scaffold class [1] further supports its use as a safety-profiling reference standard.

Supramolecular Tecton for Programmable Self-Assembled Nanostructures

The pyrido[4,3-d]pyrimidine core in CAS 1796946-45-6 retains the unique G∧C hydrogen-bonding code that enables unambiguous self-assembly into cyclic hexameric rosettes via 18 intermolecular hydrogen bonds, and further hierarchical organization into nanotubes and nanobundles [1][2]. For research groups developing stimuli-responsive nanomaterials, molecular cages, or biomimetic channels, this compound provides a functionalizable tecton whose self-assembly behavior is fundamentally absent in pyrido[3,4-d]pyrimidine, pyrrolo[3,2-d]pyrimidine, or simple pyrazine amide scaffolds. The pyrazine-2-carbonyl substituent may additionally participate in metal coordination or π-stacking interactions that modulate assembly morphology.

Chemical Biology Probe for KRAS Switch-II Pocket Occupancy Studies

The tetrahydropyrido[4,3-d]pyrimidine scaffold has been crystallographically validated to occupy the KRAS G12D Switch-II pocket in a binding mode resembling that of adagrasib (MRTX849) with KRAS G12C [1]. CAS 1796946-45-6, bearing a pyrazine-2-carbonyl substituent suitable for further functionalization, can serve as a starting point for developing biotinylated or fluorescently labeled chemical biology probes for KRAS target engagement studies, competitive binding assays (e.g., HSQC NMR-based Kd determination), or cellular thermal shift assays (CETSA). Its relatively low molecular weight (241.25 g/mol) and favorable computed drug-like properties (no Lipinski Rule of 5 violations) make it an attractive minimalist scaffold for fragment-based or structure-enabled KRAS inhibitor design [2].

Quote Request

Request a Quote for 2-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.